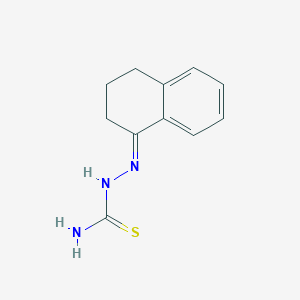![molecular formula C18H21N3O B11549577 4-[(3-methylphenyl)amino]-N'-[(E)-phenylmethylidene]butanehydrazide](/img/structure/B11549577.png)
4-[(3-methylphenyl)amino]-N'-[(E)-phenylmethylidene]butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-methylphenyl)amino]-N’-[(E)-phenylmethylidene]butanehydrazide is an organic compound with the molecular formula C18H21N3O This compound is characterized by the presence of a hydrazide group, an aromatic amine, and a phenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methylphenyl)amino]-N’-[(E)-phenylmethylidene]butanehydrazide typically involves the condensation of 4-[(3-methylphenyl)amino]butanehydrazide with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic amine group, leading to the formation of quinone derivatives.
Reduction: Reduction of the phenylmethylidene moiety can yield the corresponding hydrazine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogens, nitro groups, and alkyl groups can be introduced using reagents such as halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated, nitrated, or alkylated aromatic compounds.
Scientific Research Applications
4-[(3-methylphenyl)amino]-N’-[(E)-phenylmethylidene]butanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-[(3-methylphenyl)amino]-N’-[(E)-phenylmethylidene]butanehydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylphenol: An aromatic amine with similar structural features.
3-Amino-3-(4-methylphenyl)propionic acid: Contains an aromatic amine and a carboxylic acid group.
4-[(3-Methylphenyl)amino]-N’-(3-pyridinylmethylene)butanehydrazide: A structurally related hydrazide with a pyridine ring.
Uniqueness
4-[(3-methylphenyl)amino]-N’-[(E)-phenylmethylidene]butanehydrazide is unique due to the presence of both an aromatic amine and a phenylmethylidene moiety, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-(3-methylanilino)butanamide |
InChI |
InChI=1S/C18H21N3O/c1-15-7-5-10-17(13-15)19-12-6-11-18(22)21-20-14-16-8-3-2-4-9-16/h2-5,7-10,13-14,19H,6,11-12H2,1H3,(H,21,22)/b20-14+ |
InChI Key |
WHIBHAMLGGIUEE-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCCCC(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)NCCCC(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11549502.png)
![4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11549503.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11549507.png)
![3-(4-{[(1E,2E)-3-(2-chlorophenyl)prop-2-en-1-ylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B11549511.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11549515.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-nitrobenzoate](/img/structure/B11549526.png)
![O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropan-2-ylcarbamothioate](/img/structure/B11549532.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11549539.png)
![4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11549544.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11549547.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11549565.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B11549569.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11549570.png)
